N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}acetamide
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Overview
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxepin ring, an indole moiety, and a morpholine group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxepin and indole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-hydroxybenzamide
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine hydrochloride
Uniqueness
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]-1H-INDOL-1-YL}ACETAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds.
Properties
Molecular Formula |
C26H27N3O6 |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2-morpholin-4-yl-2-oxoacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O6/c30-24(27-15-18-6-7-22-23(14-18)35-11-3-10-34-22)17-29-16-20(19-4-1-2-5-21(19)29)25(31)26(32)28-8-12-33-13-9-28/h1-2,4-7,14,16H,3,8-13,15,17H2,(H,27,30) |
InChI Key |
NEQAVGGVFQXHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(=O)N5CCOCC5)OC1 |
Origin of Product |
United States |
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